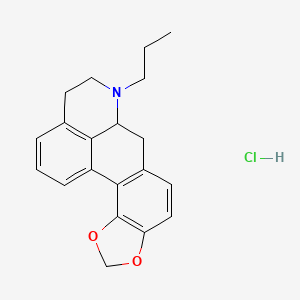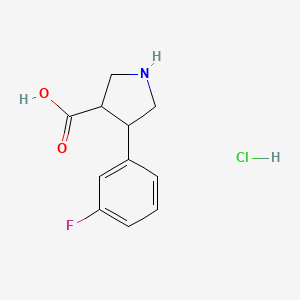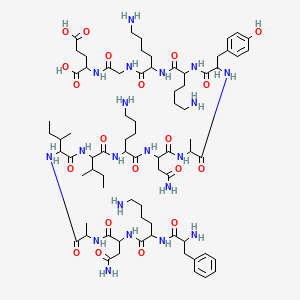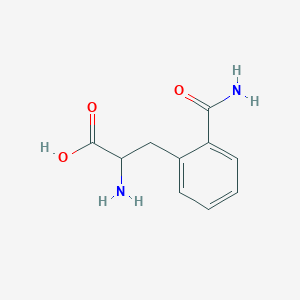
H-Ile-MCA (free base)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Isoleucine-7-amino-4-méthylcoumarine (H-Ile-Amc) est un substrat peptidique synthétique couramment utilisé en recherche biochimique. Il est particulièrement précieux pour mesurer l'activité enzymatique des protéases, en particulier les sérine protéases impliquées dans la coagulation et la fibrinolyse. Le composé est caractérisé par sa capacité à libérer un signal fluorescent lors du clivage enzymatique, ce qui en fait un outil utile dans diverses applications de diagnostic et de recherche .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la H-Isoleucine-7-amino-4-méthylcoumarine implique généralement le couplage de l'isoleucine avec la 7-amino-4-méthylcoumarine. Ce processus peut être réalisé en utilisant des techniques standard de synthèse peptidique, telles que la synthèse peptidique en phase solide (SPPS). Les conditions de réaction incluent souvent l'utilisation de réactifs de couplage comme la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique .
Méthodes de production industrielle
La production industrielle de la H-Isoleucine-7-amino-4-méthylcoumarine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement élevé et une pureté optimale, impliquant souvent des synthétiseurs peptidiques automatisés et des étapes de purification rigoureuses telles que la chromatographie liquide haute performance (HPLC). Le produit final est généralement lyophilisé pour garantir sa stabilité et sa facilité de stockage .
Analyse Des Réactions Chimiques
Types de réactions
La H-Isoleucine-7-amino-4-méthylcoumarine subit principalement des réactions de clivage enzymatique. Le composé est conçu pour être un substrat des protéases, qui clivent la liaison peptidique entre l'isoleucine et la 7-amino-4-méthylcoumarine, libérant la partie 7-amino-4-méthylcoumarine fluorescente .
Réactifs et conditions courants
Les réactions enzymatiques impliquant la H-Isoleucine-7-amino-4-méthylcoumarine se produisent généralement dans des conditions physiologiques, avec un pH neutre et une température corporelle. Les réactifs courants comprennent des solutions tampon pour maintenir le pH et diverses protéases, telles que la thrombine, le facteur Xa et la plasmine .
Principaux produits formés
Le principal produit formé par le clivage enzymatique de la H-Isoleucine-7-amino-4-méthylcoumarine est la 7-amino-4-méthylcoumarine, qui présente une forte fluorescence. Cette propriété est exploitée dans divers tests pour mesurer l'activité des protéases .
Applications de la recherche scientifique
La H-Isoleucine-7-amino-4-méthylcoumarine a une large gamme d'applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de la H-Isoleucine-7-amino-4-méthylcoumarine implique son clivage par des protéases spécifiques. La protéase reconnaît la liaison peptidique entre l'isoleucine et la 7-amino-4-méthylcoumarine et catalyse son hydrolyse. Cette réaction libère la 7-amino-4-méthylcoumarine fluorescente, qui peut être détectée spectrophotométriquement. L'intensité de la fluorescence est proportionnelle à l'activité protéolytique de l'enzyme, permettant des mesures quantitatives .
Applications De Recherche Scientifique
H-Isoleucine-7-amino-4-methylcoumarin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of H-Isoleucine-7-amino-4-methylcoumarin involves its cleavage by specific proteases. The protease recognizes the peptide bond between isoleucine and 7-amino-4-methylcoumarin and catalyzes its hydrolysis. This reaction releases the fluorescent 7-amino-4-methylcoumarin, which can be detected spectrophotometrically. The intensity of the fluorescence is proportional to the proteolytic activity of the enzyme, allowing for quantitative measurements .
Comparaison Avec Des Composés Similaires
La H-Isoleucine-7-amino-4-méthylcoumarine est unique dans son application spécifique en tant que substrat fluorescent pour les protéases. Des composés similaires comprennent :
H-Leucine-7-amino-4-méthylcoumarine : Un autre substrat peptidique avec une structure similaire mais un acide aminé différent, utilisé pour des applications similaires.
H-Valine-7-amino-4-méthylcoumarine : Une variante avec la valine au lieu de l'isoleucine, également utilisée dans les tests des protéases.
H-Alanine-7-amino-4-méthylcoumarine : Un substrat plus simple avec l'alanine, utilisé pour étudier différentes protéases.
Ces composés partagent la caractéristique commune de libérer la 7-amino-4-méthylcoumarine lors du clivage enzymatique, mais ils diffèrent par leurs composants en acides aminés, ce qui peut affecter leur spécificité et leur réactivité avec différentes protéases .
Propriétés
IUPAC Name |
2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11/h5-9,15H,4,17H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLILEIUKVIPULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)



![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)

![2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B12317976.png)


![[2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate](/img/structure/B12317983.png)


![2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12318014.png)
![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)propanoic acid](/img/structure/B12318017.png)
